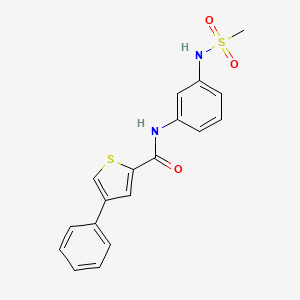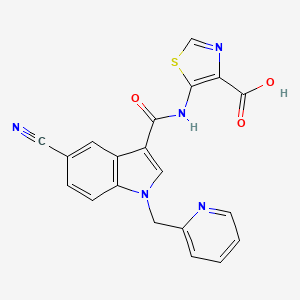
Sec61-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sec61-IN-5 is a small molecule inhibitor that targets the Sec61 translocon complex, a crucial component in the endoplasmic reticulum (ER) membrane responsible for the translocation of nascent polypeptides. This compound has shown potential in various scientific research applications, particularly in the fields of cancer, virology, and immunology .
Preparation Methods
The synthetic routes and reaction conditions for Sec61-IN-5 involve several steps. The compound is typically synthesized through a series of chemical reactions, including condensation, cyclization, and purification processes. The industrial production methods for this compound are not extensively documented, but they likely involve large-scale chemical synthesis techniques to ensure high yield and purity .
Chemical Reactions Analysis
Sec61-IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
Sec61-IN-5 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the Sec61 translocon complex and its role in protein translocation.
Biology: Helps in understanding the mechanisms of protein translocation and ER-associated degradation.
Medicine: Investigated for its potential as an anticancer, antiviral, and immunosuppressive agent.
Industry: Utilized in high-throughput screening assays to identify new inhibitors of the Sec61 translocon complex
Mechanism of Action
Sec61-IN-5 exerts its effects by binding to the Sec61 translocon complex, thereby inhibiting the translocation of nascent polypeptides across the ER membrane. This inhibition is achieved through the stabilization of the plug domain of Sec61 in a closed state, preventing the protein-translocation pore from opening. The molecular targets and pathways involved include the Sec61 complex and its associated proteins .
Comparison with Similar Compounds
Sec61-IN-5 is compared with other similar compounds such as cotransin, decatransin, apratoxin, ipomoeassin, and mycolactone. These compounds also target the Sec61 translocon complex but differ in their structure, selectivity, and mode of action. For instance, cotransin and decatransin are known for their broad-spectrum inhibitory effects, while apratoxin and mycolactone exhibit selective inhibition. This compound is unique in its high potency and specificity for the Sec61 complex .
Properties
Molecular Formula |
C70H113N11O14 |
|---|---|
Molecular Weight |
1332.7 g/mol |
IUPAC Name |
[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S,5S,8S,11S,14S,17R,20R,21S)-5-[(2S)-butan-2-yl]-2-(methoxymethyl)-1,4,8,10,16,17,20-heptamethyl-11-(2-methylpropyl)-3,6,9,12,15,18,22-heptaoxo-14-[(4-phenylphenyl)methyl]-1,4,7,10,13,16,19-heptazacyclodocos-21-yl]-methylamino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-methoxy-1-oxopropan-2-yl]-methylamino]-3-methyl-1-oxobutan-2-yl] (2S)-2-(dimethylamino)-3-methylbutanoate |
InChI |
InChI=1S/C70H113N11O14/c1-25-44(10)57-62(84)72-46(12)63(85)76(17)52(35-40(2)3)61(83)73-51(37-48-31-33-50(34-32-48)49-29-27-26-28-30-49)64(86)75(16)47(13)60(82)71-45(11)58(68(90)78(19)55(39-94-24)67(89)80(57)21)81(22)65(87)53(36-41(4)5)77(18)66(88)54(38-93-23)79(20)69(91)59(43(8)9)95-70(92)56(42(6)7)74(14)15/h26-34,40-47,51-59H,25,35-39H2,1-24H3,(H,71,82)(H,72,84)(H,73,83)/t44-,45+,46-,47+,51-,52-,53-,54-,55-,56-,57-,58-,59+/m0/s1 |
InChI Key |
MKLAVULUNKJJPK-FYOBYPTESA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@@H](C(=O)N[C@@H]([C@@H](C(=O)N([C@H](C(=O)N1C)COC)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](COC)N(C)C(=O)[C@@H](C(C)C)OC(=O)[C@H](C(C)C)N(C)C)C)C)C)CC2=CC=C(C=C2)C3=CC=CC=C3)CC(C)C)C)C |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(C(=O)N(C(C(=O)N1C)COC)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(COC)N(C)C(=O)C(C(C)C)OC(=O)C(C(C)C)N(C)C)C)C)C)CC2=CC=C(C=C2)C3=CC=CC=C3)CC(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cyclo[Ala-Thr-Arg-Leu-D-Phe-Pro-Val-Arg-Leu-D-Phe]](/img/structure/B12380851.png)
![(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12380867.png)


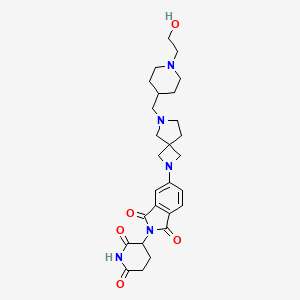
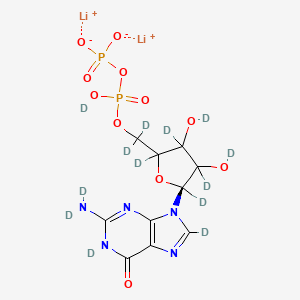

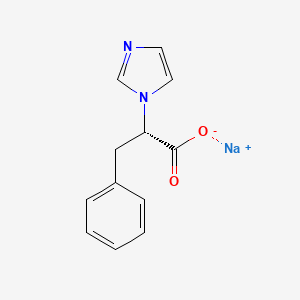
![Tetrasodium;5-amino-3-[[2,5-dimethoxy-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-4-hydroxy-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380901.png)
![(3S)-3-[4-(2,3-dimethylbut-2-enoxy)phenyl]hex-4-ynoic acid](/img/structure/B12380903.png)
![methyl (1S,4S,10S,11S,14S)-11-[(1S)-1-hydroxyethyl]-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate](/img/structure/B12380904.png)

